molecular formula C4H14O4SSi B15250107 Hydroxy(trimethyl)silane;methanesulfonic acid

Hydroxy(trimethyl)silane;methanesulfonic acid

Cat. No.: B15250107
M. Wt: 186.30 g/mol
InChI Key: RCZUTCJIWCAXAP-UHFFFAOYSA-N
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Description

Hydroxy(trimethyl)silane;methanesulfonic acid is a compound that combines the properties of both hydroxy(trimethyl)silane and methanesulfonic acid. Hydroxy(trimethyl)silane is a silicon-based compound known for its applications in organic synthesis, particularly in radical reactions and hydrosilylation. Methanesulfonic acid, on the other hand, is a strong acid with the chemical formula CH₃SO₃H, widely used in green chemistry due to its high solubility, low toxicity, and biodegradability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy(trimethyl)silane can be synthesized through the hydrolysis of trimethylsilyl chloride in the presence of water. The reaction typically involves the following steps:

    Hydrolysis: Trimethylsilyl chloride reacts with water to form hydroxy(trimethyl)silane and hydrochloric acid. [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_3\text{SiOH} + \text{HCl} ]

Methanesulfonic acid is industrially produced by the oxidation of dimethyl sulfide using oxygen or nitric acid. The process involves the following steps:

    Oxidation: Dimethyl sulfide is oxidized to methanesulfonic acid. [ \text{(CH}_3\text{)}_2\text{S} + 2\text{O}_2 \rightarrow 2\text{CH}_3\text{SO}_3\text{H} ]

Industrial Production Methods

Methanesulfonic acid is produced on an industrial scale using the oxidation of dimethyl sulfide with nitric acid, followed by purification processes to obtain high-purity methanesulfonic acid .

Chemical Reactions Analysis

Types of Reactions

Hydroxy(trimethyl)silane undergoes various types of reactions, including:

Methanesulfonic acid participates in:

Common Reagents and Conditions

    Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.

    Radical Reactions: Initiated by radical initiators like azobisisobutyronitrile (AIBN).

    Esterification: Catalyzed by methanesulfonic acid in the presence of alcohols.

    Alkylation: Catalyzed by methanesulfonic acid in the presence of alkenes

Major Products

    Hydrosilylation: Formation of organosilicon compounds.

    Radical Reactions: Formation of reduced organic compounds.

    Esterification: Formation of esters.

    Alkylation: Formation of alkylated organic compounds

Scientific Research Applications

Hydroxy(trimethyl)silane and methanesulfonic acid have diverse applications in scientific research:

Mechanism of Action

Hydroxy(trimethyl)silane

Hydroxy(trimethyl)silane acts as a radical-based reducing agent. The mechanism involves the generation of silicon-centered radicals, which then participate in the reduction of organic substrates. The silicon radicals abstract hydrogen atoms from the substrate, leading to the formation of reduced products .

Methanesulfonic Acid

Methanesulfonic acid acts as a strong Brønsted acid, donating protons to various substrates. This protonation facilitates reactions such as esterification and alkylation by increasing the electrophilicity of the substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroxy(trimethyl)silane is unique due to its ability to participate in radical reactions under mild conditions, offering high selectivity and yield. Methanesulfonic acid is unique due to its high solubility, low toxicity, and biodegradability, making it a preferred choice in green chemistry .

Properties

Molecular Formula

C4H14O4SSi

Molecular Weight

186.30 g/mol

IUPAC Name

hydroxy(trimethyl)silane;methanesulfonic acid

InChI

InChI=1S/C3H10OSi.CH4O3S/c2*1-5(2,3)4/h4H,1-3H3;1H3,(H,2,3,4)

InChI Key

RCZUTCJIWCAXAP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O.CS(=O)(=O)O

Origin of Product

United States

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